
1-(2,3-Anhydro-beta-D-lyxofuranosyl)-4-methylamino-2-(1H)pyrimidinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,3-Anhydro-beta-D-lyxofuranosyl)-4-methylamino-2-(1H)pyrimidinone is a synthetic nucleoside analog. This compound is of significant interest in the field of medicinal chemistry due to its potential antiviral and anticancer properties. It is structurally related to cytosine derivatives and has been studied for its ability to interfere with nucleic acid synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-Anhydro-beta-D-lyxofuranosyl)-4-methylamino-2-(1H)pyrimidinone typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the beta-D-lyxofuranosyl moiety.
Anhydro Formation: The 2,3-anhydro bridge is introduced through a cyclization reaction.
Pyrimidinone Attachment: The pyrimidinone ring is then attached to the anhydro sugar moiety.
Methylamino Substitution: Finally, the methylamino group is introduced at the 4-position of the pyrimidinone ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2,3-Anhydro-beta-D-lyxofuranosyl)-4-methylamino-2-(1H)pyrimidinone undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the pyrimidinone ring.
Substitution: The methylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions using reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized pyrimidinone compounds.
Scientific Research Applications
1-(2,3-Anhydro-beta-D-lyxofuranosyl)-4-methylamino-2-(1H)pyrimidinone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex nucleoside analogs.
Biology: Studied for its ability to inhibit nucleic acid synthesis in various biological systems.
Medicine: Investigated for its potential antiviral and anticancer properties.
Mechanism of Action
The mechanism of action of 1-(2,3-Anhydro-beta-D-lyxofuranosyl)-4-methylamino-2-(1H)pyrimidinone involves its incorporation into nucleic acids, where it can interfere with DNA and RNA synthesis. This disruption can inhibit the replication of viruses and the proliferation of cancer cells. The compound targets enzymes involved in nucleic acid synthesis, such as DNA polymerase and RNA polymerase.
Comparison with Similar Compounds
Similar Compounds
1-(2,3-Anhydro-beta-D-lyxofuranosyl)cytosine: A closely related compound with similar antiviral properties.
2’,3’-Dideoxyadenosine: Another nucleoside analog with applications in antiviral therapy.
5-Fluorouracil: A pyrimidine analog used in cancer treatment.
Uniqueness
1-(2,3-Anhydro-beta-D-lyxofuranosyl)-4-methylamino-2-(1H)pyrimidinone is unique due to its specific structural modifications, which confer distinct biological activities. Its anhydro bridge and methylamino substitution make it a valuable compound for studying nucleic acid interactions and developing therapeutic agents.
Properties
CAS No. |
114563-61-0 |
|---|---|
Molecular Formula |
C10H13N3O4 |
Molecular Weight |
239.23 g/mol |
IUPAC Name |
1-[(2R,4R)-4-(hydroxymethyl)-3,6-dioxabicyclo[3.1.0]hexan-2-yl]-4-(methylamino)pyrimidin-2-one |
InChI |
InChI=1S/C10H13N3O4/c1-11-6-2-3-13(10(15)12-6)9-8-7(17-8)5(4-14)16-9/h2-3,5,7-9,14H,4H2,1H3,(H,11,12,15)/t5-,7?,8?,9-/m1/s1 |
InChI Key |
DRINUVQKAMXVHC-WFXDJJTDSA-N |
Isomeric SMILES |
CNC1=NC(=O)N(C=C1)[C@H]2C3C(O3)[C@H](O2)CO |
Canonical SMILES |
CNC1=NC(=O)N(C=C1)C2C3C(O3)C(O2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



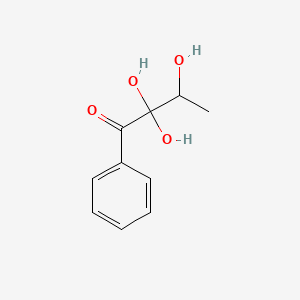
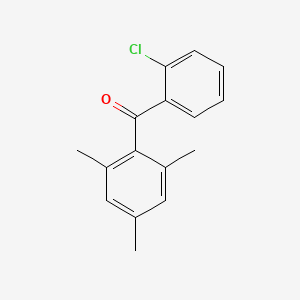
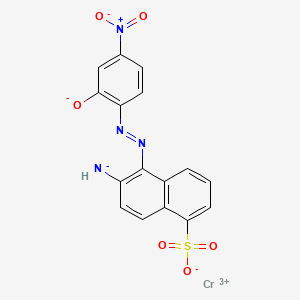
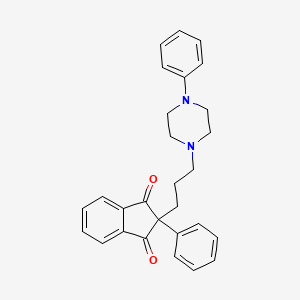
![8-Methoxy-5,6-dihydrobenzo[f]quinazoline-1,3-diamine](/img/structure/B12793355.png)

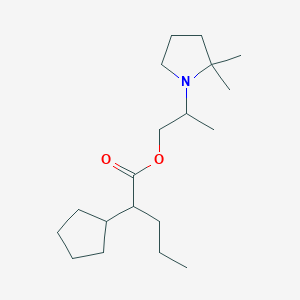
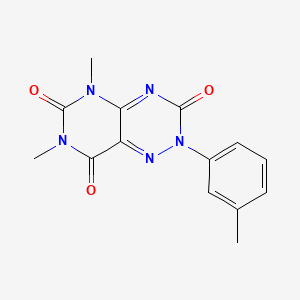
![2,2-Dimethyl-3-methylidenebicyclo[2.2.1]heptane;2-methoxyphenol](/img/structure/B12793373.png)
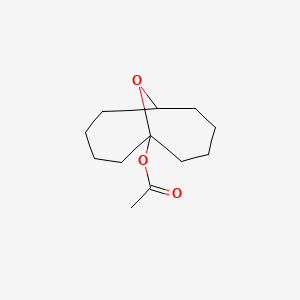

![8-Methyl-2,3-diphenyl-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B12793384.png)

